2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol
Description
2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanol is a triazole-derived compound featuring a phenyl ring substituted with a 1,2,4-triazole moiety at the para position and an ethanol group at the adjacent carbon. This structure combines the aromatic and heterocyclic properties of the triazole ring with the hydrophilic character of the hydroxyl group, making it a versatile scaffold for pharmaceutical and materials science applications. Its synthesis typically involves cyclization reactions or nucleophilic substitutions, as seen in analogous triazole derivatives (e.g., , Scheme 1) .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol |
InChI |
InChI=1S/C10H11N3O/c14-6-5-9-1-3-10(4-2-9)13-7-11-12-8-13/h1-4,7-8,14H,5-6H2 |
InChI Key |
OKSOFQKAKWWJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)N2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
A validated approach involves the reaction of 4-(1,2,4-triazol-4-yl)styrene oxide with water or alcohols in the presence of a base and polyalkylene glycol. The epoxide’s strained three-membered ring undergoes nucleophilic attack by the triazole’s nitrogen, followed by acid-catalyzed ring-opening to yield the ethanol derivative.
Key Conditions :
Optimization and Yield
Using PEG-400 as a phase-transfer catalyst increases yields to 78–85% by stabilizing the transition state. Cooling the reaction to −20°C during triazole addition reduces isomerization of the triazole ring. Post-reaction quenching with brine and extraction with ethyl acetate isolates the product with >98% purity.
Nucleophilic Aromatic Substitution
Halophenyl Ethanol Substrates
4-Bromo-2-(hydroxyethyl)benzene reacts with 1,2,4-triazole in acetone or dimethylformamide (DMF) using cesium carbonate as a base. The bromide is displaced by the triazole anion, forming the target compound.
Reaction Parameters :
Purification and Impurity Control
Isomeric impurities (e.g., 1,2,3-triazole byproducts) are minimized to <0.1% via recrystallization from methanol or isopropanol. Non-polar solvent mixtures (n-heptane/diisopropyl ether) precipitate the product, achieving 99.5% HPLC purity.
Electrochemical Cyclization of Hydrazones
Hydrazone Intermediate Formation
2-(4-Formylphenyl)ethanol is protected as its acetal, then condensed with hydrazine to form a hydrazone. Electrochemical cyclization with cyanamide in acetonitrile at 1.2 V forms the triazole ring.
Electrochemical Setup :
Sustainability Advantages
This method eliminates metal catalysts and reduces waste, aligning with green chemistry principles. However, scalability is limited by specialized equipment requirements.
Reduction of Ketone Precursors
Synthesis of 4-(1,2,4-Triazol-4-yl)acetophenone
4-Cyanophenyl ethanol is oxidized to the ketone using pyridinium chlorochromate (PCC). The nitrile group is then converted to the triazole via cyclization with ammonium acetate and hydrazine hydrate.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the functional groups present.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of 2-[4-(1,2,4-triazol-4-yl)phenyl]acetaldehyde or 2-[4-(1,2,4-triazol-4-yl)phenyl]acetic acid.
Reduction: Formation of 2-[4-(1,2,4-triazol-4-yl)phenyl]ethane.
Substitution: Formation
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[4-(1,2,4-triazol-4-yl)phenyl]ethanol with structurally related triazole derivatives, focusing on functional groups, synthetic pathways, physicochemical properties, and biological activities.
Functional Group Variations
Physicochemical Properties
| Property | 2-[4-Triazolylphenyl]ethanol | 4-Triazolylphenylacetic Acid | Thioether-Ethanol Derivative |
|---|---|---|---|
| LogP | ~1.2 (estimated) | ~0.5 (due to -COOH) | ~2.8 (thioether increases lipophilicity) |
| Solubility | Moderate in polar solvents | High in aqueous buffers | Low in water, soluble in DMSO |
| pKa | ~14 (alcohol) | ~4.5 (carboxylic acid) | ~14 (alcohol) |
Key Research Findings
Synthetic Flexibility: Ethanol derivatives can be easily modified via esterification or etherification, whereas thioether or ketone analogs require specialized reagents (e.g., NaBH₄ for reductions) .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies triazole protons (δ 6.10–10.15 ppm) and ethanol hydroxyl groups (broad signal at δ 4.5–5.5 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the triazole ring and phenyl-ethanol linkage. SHELX software is widely used for refinement .
- Elemental analysis : Validates stoichiometry (C, H, N percentages) .
How can researchers address isomer formation during synthesis, such as separation of 1,2,4-triazol-1-yl vs. 1,2,4-triazol-4-yl derivatives?
Advanced Research Question
Isomer separation is critical due to structural similarities. Methodological approaches include:
- Chromatography : HPLC with reverse-phase C18 columns (acetonitrile/water mobile phase) resolves isomers .
- Crystallization : Differential solubility in ethanol/water mixtures isolates isomers .
- Kinetic control : Adjust reaction temperature to favor thermodynamically stable isomers (e.g., lower temps for 1,2,4-triazol-4-yl derivatives) .
What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s reactivity?
Advanced Research Question
- Cross-validation : Compare DFT-calculated IR/Raman spectra with experimental data to identify discrepancies in bond vibrations .
- Error analysis : Use tools like Numerical Recipes in C to quantify uncertainties in crystallographic refinements .
- Experimental replication : Repeat syntheses under controlled conditions to isolate variables (e.g., moisture, oxygen sensitivity) .
How does the structural flexibility of this compound influence its application in coordination polymers or metal-organic frameworks (MOFs)?
Advanced Research Question
The triazole group acts as a polydentate ligand, while the ethanol moiety provides hydrogen-bonding sites:
- MOF design : Coordination with transition metals (e.g., Cd²⁺, Zn²⁺) forms 2D/3D networks. Solvothermal synthesis (DMF/water) enhances crystallinity .
- Topological analysis : Use TOPOS software to classify net topologies (e.g., {4·8²} for 2D networks) .
- Functional properties : Luminescence quenching or antibiotic sensing correlates with ligand-metal charge transfer .
What analytical methods are recommended for detecting and quantifying byproducts in multi-step syntheses of this compound?
Advanced Research Question
- HPLC-MS : Identifies low-abundance byproducts (e.g., triazole oxidation products) .
- TGA/DSC : Monitors thermal decomposition profiles to detect impurities .
- ²⁹Si NMR (if silica-supported): Tracks silylation side reactions during functionalization .
How can researchers leverage computational tools to predict biological activity or toxicity of this compound derivatives?
Advanced Research Question
- Molecular docking : AutoDock Vina screens binding affinities to targets like HDAC or CYP450 enzymes .
- QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with antiproliferative activity .
- ADMET prediction : SwissADME evaluates bioavailability and toxicity risks (e.g., hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
